Biriperone vs. Haloperidol & Risperidone: Defined Receptor Binding Profile
Biriperone demonstrates a unique binding profile with affinity for D1, D2, and 5-HT2A receptors [1]. Its pKi values for D3, D2, 5-HT2A, and D1A are 7.96, 7.88, 7.62, and 6.37, respectively [1]. This contrasts with Haloperidol, which is a more potent D2 antagonist (Ki = 0.89 - 2.0 nM) with lower affinity for 5-HT2A [2], and Risperidone, a potent 5-HT2A antagonist (Ki = 0.4 - 4.8 nM) . Biriperone's balanced profile, with a pKi(5-HT2A)/pKi(D2) ratio of approximately 0.97 (calculated from 7.62/7.88), is distinct from Risperidone's high 5-HT2A/D2 ratio of ~1.15-1.42 [3].
| Evidence Dimension | Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | D3: 7.96, D2: 7.88, 5-HT2A: 7.62, D1A: 6.37 |
| Comparator Or Baseline | Haloperidol (D2 Ki: ~0.89-2.0 nM); Risperidone (5-HT2A Ki: ~0.4-4.8 nM, D2 Ki: ~3.1-5.9 nM) |
| Quantified Difference | Biriperone shows a more balanced 5-HT2A/D2 pKi ratio (0.97) compared to Risperidone's higher 5-HT2A/D2 ratio (~1.15-1.42). |
| Conditions | In vitro receptor binding assays using human recombinant receptors (ChEMBL database). |
Why This Matters
The unique receptor binding signature of Biriperone, with quantifiable affinities across multiple targets, makes it a distinct tool compound for studies where a balanced D2/5-HT2A antagonist is required, offering a different pharmacological profile than widely used comparators.
- [1] DrugCentral. Biriperone Bioactivity Summary. 2023. View Source
- [2] Haloperidol: A typical antipsychotic and dopamine D2-like receptor antagonist. Scientist.com. 2024. View Source
- [3] Chakrabarty R, et al. Bioorg Med Chem. 2007;15(23):7361-7. View Source
